BenchChemオンラインストアへようこそ!

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine

HSP90 inhibition fluorescence polarization assay structure-activity relationship

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 502132-96-9, also named 5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine) is a disubstituted 3-aminopyrazole bearing a 2,4-dichlorophenyl group at the C3/C5 position and a free primary amine at the complementary C5/C3 position of the pyrazole ring. The compound is supplied as part of Sigma-Aldrich's early-discovery chemical collection, with molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol.

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 502132-96-9
Cat. No. B6360507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
CAS502132-96-9
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N
InChIInChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyXSHXVQWCAGNATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 502132-96-9): Procurement-Relevant Structural and Pharmacological Profile


3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 502132-96-9, also named 5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine) is a disubstituted 3-aminopyrazole bearing a 2,4-dichlorophenyl group at the C3/C5 position and a free primary amine at the complementary C5/C3 position of the pyrazole ring . The compound is supplied as part of Sigma-Aldrich's early-discovery chemical collection, with molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol . Its 5-amino-3-(2,4-dichlorophenyl)pyrazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a core intermediate for the synthesis of cannabinoid CB1 receptor ligands, sigma receptor modulators, stearoyl-CoA desaturase (SCD) inhibitors, and various kinase inhibitor chemotypes [1][2][3][4]. The compound is classified as an acute toxicant (Storage Class 6.1C) with WGK 3 water hazard rating, requiring appropriate handling during procurement and use .

Why 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Aminopyrazole Analogs in Target-Focused Research


Substituting 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine with seemingly similar aminopyrazole building blocks—such as the 4-chlorophenyl mono-substituted analog (CAS 78583-81-0) or the 4-(2,4-dichlorophenyl) regioisomer (CAS 195055-62-0)—fundamentally alters the electronic landscape, steric profile, and hydrogen-bonding capability of any derived final compound . In the well-characterized rimonabant template, the 2,4-dichlorophenyl substituent at the pyrazole N1/C3 position is an essential pharmacophoric element for CB1 receptor affinity; replacing it with unsubstituted cycloalkyl groups or mono-halogenated phenyl rings consistently reduces CB1 and CB2 receptor binding affinities [1][2]. The specific 2,4-dichloro substitution pattern creates a unique combination of electron-withdrawing effects and steric bulk that the mono-chloro, 2,3-dichloro, or 3,4-dichloro analogs cannot replicate. Furthermore, the 5-amino/3-amino tautomeric equilibrium of the aminopyrazole core—which determines reactivity toward electrophiles and regioselectivity in subsequent N-functionalization steps—is profoundly influenced by the nature and position of the aryl substituent, directly impacting synthetic yields and product profiles in multi-step medicinal chemistry campaigns [3]. Generic substitution therefore risks non-reproducible synthesis, altered pharmacological profiles, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine Relative to Structural Analogs


HSP90α Binding Affinity: 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine vs. Structurally Minimized Aminopyrazole Controls

In a fluorescence polarization competition assay measuring inhibition of FITC-geldanamycin binding to the N-terminal domain of recombinant full-length human HSP90α, 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine exhibited an IC50 of 1,000 nM after 16-hour incubation [1]. A secondary endonuclease activity assay yielded an IC50 of 6,680 nM [2]. While these absolute potency values are modest, they establish a baseline affinity that can be improved through rational elaboration. The unsubstituted 3-aminopyrazole core and the 4-chlorophenyl mono-substituted analog (CAS 78583-81-0) lack reported HSP90α binding activity in the same assay system, indicating that the 2,4-dichlorophenyl group is a critical contributor to target engagement [3]. For researchers seeking a validated HSP90α-interacting aminopyrazole starting point with confirmed—albeit modest—binding, this compound provides a data-rich starting scaffold that the mono-halogenated analog cannot offer.

HSP90 inhibition fluorescence polarization assay structure-activity relationship

CB1 Receptor Pharmacophore Validation: 2,4-Dichlorophenyl Substituent as an Indispensable Affinity Determinant

In the prototypic CB1 antagonist/inverse agonist rimonabant (SR141716), the 2,4-dichlorophenyl group attached at the pyrazole N1 position is an essential pharmacophoric element. SAR studies demonstrate that replacement of the 2,4-dichlorophenyl group with unsubstituted cycloalkyl groups (cyclohexyl, cyclopentyl) consistently decreases both CB1 and CB2 receptor binding affinities [1]. Affinity measurements using [³H]SR141716 as the radioligand showed that the 2,4-dichlorophenyl-bearing pyrazole core is a superior recognition element compared to mono-chlorophenyl or unsubstituted phenyl analogs [2]. 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine retains the 2,4-dichlorophenyl group at the C3 position with a free 5-amine handle, making it an ideal starting material for direct N1-functionalization to generate diverse CB1-targeted compound libraries. In contrast, the 3-(4-chlorophenyl) mono-chloro analog (CAS 78583-81-0) lacks the second chlorine atom at the ortho position, which is known to constrain the conformational orientation of the phenyl ring via steric and electronic effects [3]. Researchers synthesizing CB1 ligands from the dichloro building block can therefore directly access the validated pharmacophore without requiring late-stage halogenation steps.

CB1 cannabinoid receptor radioligand binding structure-activity relationship rimonabant template

Regioisomeric Differentiation: 3-(2,4-Dichlorophenyl)-5-amine vs. 4-(2,4-Dichlorophenyl)-5-amine Substitution Pattern

The target compound (CAS 502132-96-9) positions the 2,4-dichlorophenyl group at the pyrazole C3 and the amine at C5, whereas the regioisomer 4-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CAS 195055-62-0) places the aryl group at C4. This positional difference has profound consequences for downstream synthetic utility: C4-aryl substituted 5-aminopyrazoles undergo cyclocondensation with 1,3-dielectrophiles at the C3–NH2/C4–aryl face with different regioselectivity compared to C3-aryl substituted 5-aminopyrazoles [1]. Specifically, the C3-aryl substitution pattern (target compound) orients the aryl group away from the reactive 5-amine, enabling selective N1-functionalization without steric interference from the adjacent aryl substituent. By contrast, the C4-aryl isomer presents steric hindrance adjacent to the 5-amine group, which can reduce yields in N-acylation and N-alkylation reactions . For medicinal chemists synthesizing pyrazolopyrimidine libraries—where the amine serves as the nucleophile in cyclocondensation—the C3-aryl/C5-amine pattern represented by CAS 502132-96-9 is synthetically preferred over the C4-aryl isomer.

regioisomer comparison synthetic accessibility scaffold diversification

Multi-Target Patent Enablement: Sigma Receptor, SCD, and Cannabinoid Pathway Coverage

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine and its immediate derivatives are explicitly enabled in patent families spanning three distinct therapeutic target classes: (i) sigma (σ) receptor inhibitors for psychosis treatment [1]; (ii) stearoyl-CoA desaturase (SCD) inhibitors for metabolic and cardiovascular diseases [2][3]; and (iii) cannabinoid CB1 receptor antagonists/inverse agonists [4]. No single comparator aminopyrazole building block appears across all three patent families. For example, the 4-chlorophenyl mono-substituted analog (CAS 78583-81-0) is not explicitly exemplified in the sigma receptor inhibitor patent HK1159078A or the SCD inhibitor patents US2010/0048617 and US2010/0022486. This breadth of patent enablement for CAS 502132-96-9 provides industrial and academic research groups with greater freedom-to-operate assurance and broader intellectual property support when initiating multi-target lead-generation campaigns, reducing the need to switch building blocks between projects.

patent landscape sigma receptor SCD inhibitor cannabinoid receptor intellectual property

Physicochemical Differentiation: LogP, Hydrogen Bonding Capacity, and Drug-Likeness of the 2,4-Dichlorophenyl Scaffold vs. Mono-Halogenated Analogs

The 2,4-dichlorophenyl substitution imparts distinct physicochemical properties to the aminopyrazole scaffold compared to mono-chloro or unsubstituted phenyl analogs. Although explicit experimental LogP and solubility data for CAS 502132-96-9 are not compiled in public databases, computational predictions based on the ChEMBL compound record (CHEMBL4278768) and structural analogs indicate that the additional ortho-chlorine atom increases lipophilicity by approximately 0.5–0.8 LogP units compared to the 4-chlorophenyl analog (C9H8ClN3, MW 193.63 vs. C9H7Cl2N3, MW 228.08) [1]. This modest lipophilicity increase may enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five (molecular weight 228.08 < 500; hydrogen bond donors: 2; hydrogen bond acceptors: 3; no RO5 violations predicted) . The additional chlorine also serves as a metabolic blocking group at the ortho position, potentially improving microsomal stability relative to the 4-chlorophenyl analog where the ortho position remains unsubstituted and susceptible to CYP450-mediated oxidation [2]. Procuring the 2,4-dichloro variant rather than the 4-chloro variant provides a scaffold with an intrinsically improved metabolic stability profile before any further optimization.

physicochemical properties drug-likeness LogP hydrogen bonding lead optimization

Optimal Procurement and Application Scenarios for 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


CB1/CB2 Cannabinoid Receptor Ligand Library Synthesis

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine serves as the optimal starting material for generating focused libraries of N1-substituted pyrazole cannabinoid receptor ligands. The 2,4-dichlorophenyl group at C3 replicates the essential rimonabant pharmacophore [1], while the free 5-amine allows direct N1-alkylation or N1-acylation without requiring protecting group manipulation of the exocyclic amine (which is less nucleophilic than the endocyclic N1 nitrogen under basic conditions). This chemoselectivity advantage enables one-step diversification to produce 50–200 compound libraries. Researchers should confirm the CAS number (502132-96-9) and supplier purity (≥98%, as provided by Leyan ) before procurement to avoid regioisomeric contamination.

HSP90 Inhibitor Hit-to-Lead Optimization Starting Point

For medicinal chemistry teams seeking confirmed HSP90α-interacting chemotypes, 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine offers a data-rich starting point with two validated IC50 values (1,000 nM and 6,680 nM) [2]. This permits rational structure-based optimization using the published HSP90α N-terminal domain crystal structures. The compound's modest affinity provides a wide dynamic range for detecting improvements through analogue synthesis. Researchers should note that while the absolute potency is low, the confirmed binding signal differentiates this scaffold from untested aminopyrazoles and provides a measurable baseline for SAR development.

Multi-Target Early-Stage Probe Generation for Sigma, SCD, and Cannabinoid Pathways

Contract research organizations (CROs) and pharma discovery units running parallel hit-finding campaigns can consolidate procurement around CAS 502132-96-9 as a common intermediate, given its explicit enablement across sigma receptor [3], SCD inhibitor [4], and CB1 antagonist [1] patent families. A single 5–10 g procurement lot can supply three independent lead-optimization workflows, reducing vendor management overhead and lot-to-lot variability across projects. The compound's hazard classification (Storage Class 6.1C, WGK 3) requires appropriate laboratory safety infrastructure; procurement decisions should factor in local hazardous material handling capabilities.

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffolds

The C3-aryl/C5-amine orientation of CAS 502132-96-9 is ideally suited for cyclocondensation with 1,3-biselectrophiles (e.g., β-ketoesters, enaminones) to generate pyrazolo[1,5-a]pyrimidine cores—a privileged kinase inhibitor scaffold [5]. The absence of steric congestion at the 5-amine (compared to the C4-aryl isomer CAS 195055-62-0) enables higher yields and cleaner reaction profiles. Medicinal chemistry groups synthesizing AXL, CDK, or GSK3 inhibitor libraries should specify CAS 502132-96-9 rather than the C4-aryl regioisomer to maximize synthetic efficiency. The compound's free base form is preferred over the hydrochloride salt (CAS 1025447-48-6) for cyclocondensation reactions to avoid acid-catalyzed side reactions.

Quote Request

Request a Quote for 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.